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Compound of Interest

Compound Name: DOPE-PEG-Fluor 647,MW 2000

Cat. No.: B15135229 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 647 (DOPE-PEG-Fluor 647), a

fluorescently labeled lipid conjugate essential for advanced research in drug delivery, cell

biology, and in vivo imaging.

Core Concepts and Chemical Properties
DOPE-PEG-Fluor 647 is a specialized macromolecule that combines the properties of a

phospholipid (DOPE), a biocompatible polymer spacer (PEG), and a far-red fluorescent dye

(Fluor 647).[1][2][3] This unique structure allows for its incorporation into lipid-based

nanocarriers, such as liposomes, providing them with a fluorescent signal for tracking and

visualization.

Key Components:

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that is

a common component of lipid nanoparticles.[1]

PEG (Polyethylene Glycol), MW 2000: A hydrophilic polymer that forms a protective layer on

the surface of liposomes, increasing their stability and circulation time in the body. This

"stealth" property helps to reduce recognition and clearance by the immune system.
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Fluor 647: A far-red fluorescent dye that enables highly sensitive detection in fluorescence

microscopy and in vivo imaging applications.[1]

The conjugation of these components results in a versatile tool for labeling and tracking lipid-

based drug delivery systems.

Quantitative Data Summary
The following tables summarize the key quantitative properties of DOPE-PEG-Fluor 647 and its

components.

Property Value Notes

Average Molecular Weight

(MW)
~2000 Da

This is an average value for

the entire conjugate.

Purity ≥95%

Varies by supplier; should be

confirmed with the certificate of

analysis.

Storage Temperature -20°C
Recommended for long-term

stability.

Physical Form Solid
Typically supplied as a

lyophilized powder or film.
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Component Property Value Notes

Fluor 647
Excitation Maximum

(λex)
~650 nm

Optimal wavelength

for exciting the

fluorophore.

Emission Maximum

(λem)
~670 nm

Wavelength of

maximum

fluorescence

emission.

DOPE-PEG(2000)
Critical Micelle

Concentration (CMC)
10-25 µM (in water)

Concentration at

which self-assembly

into micelles occurs.

The CMC is lower in

buffered saline (~0.5-

1.5 µM for DSPE-PEG

2000).[4][5][6]

Hydrodynamic Radius

(Rh) of Micelles
~15 nm

For DSPE-PEG 2000

micelles in buffered

saline.[4] The size can

be influenced by

concentration and the

presence of other

lipids.[7][8][9]

Experimental Protocols
The following are detailed methodologies for common applications of DOPE-PEG-Fluor 647.

Preparation of Fluorescent Liposomes
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film

hydration method followed by extrusion.

Materials:

Primary phospholipid (e.g., DSPC, DOPC)
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Cholesterol

DOPE-PEG-Fluor 647 (MW 2000)

Chloroform

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)

Round-bottom flask

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Water bath sonicator

Procedure:

Lipid Film Formation:

In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DOPE-PEG-

Fluor 647 in chloroform. A common molar ratio is 55:40:5 (primary lipid:cholesterol:PEG-

lipid), but this can be optimized for specific applications. For fluorescent labeling, 0.1-1

mol% of the PEG-lipid can be the fluorescently labeled version.[10]

Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the

inner surface of the flask.

Further dry the film under a high vacuum for at least 2 hours to remove any residual

solvent.[11]

Hydration:

Hydrate the lipid film with the chosen aqueous buffer. The temperature of the buffer should

be above the phase transition temperature (Tc) of the lipids.

Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
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Size Reduction (Extrusion):

To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through

polycarbonate membranes with a specific pore size (e.g., 100 nm).

Pass the liposome suspension through the extruder 11-21 times to ensure a homogenous

size distribution.[12]

Purification (Optional):

To remove any unencapsulated material, the liposome suspension can be purified by size

exclusion chromatography or dialysis.

In Vitro Cellular Imaging
This protocol outlines the use of fluorescently labeled liposomes for imaging live cells.

Materials:

Fluorescently labeled liposomes

Cultured cells on glass-bottom dishes or chamber slides

Complete cell culture medium

Fluorescence microscope

Procedure:

Cell Seeding:

Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired

confluency.

Liposome Incubation:

Dilute the fluorescent liposome suspension in complete cell culture medium to the desired

concentration.
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Remove the existing medium from the cells and replace it with the liposome-containing

medium.

Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) at 37°C in

a CO2 incubator. The optimal incubation time will depend on the cell type and liposome

formulation.

Washing:

After incubation, gently wash the cells three times with pre-warmed PBS to remove any

non-adherent liposomes.

Imaging:

Add fresh, pre-warmed culture medium to the cells.

Image the cells using a fluorescence microscope with appropriate filter sets for Fluor 647

(e.g., excitation ~650 nm, emission ~670 nm).

In Vivo Fluorescence Imaging in a Mouse Model
This protocol describes the systemic administration of fluorescent liposomes and subsequent in

vivo imaging.[12][13][14]

Materials:

Fluorescently labeled liposomes

Animal model (e.g., tumor-bearing mouse)

Sterile saline

Anesthesia (e.g., isoflurane)

In vivo imaging system (IVIS) or similar fluorescence imaging system

Procedure:

Liposome Preparation for Injection:
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Dilute the sterile liposome suspension in sterile saline to the desired concentration for

injection. The final injection volume is typically 100-200 µL.

Animal Preparation:

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

Place the anesthetized mouse in the imaging chamber of the IVIS system.

Administration:

Administer the liposome suspension via intravenous injection (e.g., tail vein or retro-

orbital).[13]

Imaging:

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours)

to monitor the biodistribution and tumor accumulation of the liposomes.[15]

Use the appropriate excitation and emission filters for Fluor 647.

Ex Vivo Analysis (Optional):

At the final time point, euthanize the mouse and harvest major organs (e.g., tumor, liver,

spleen, kidneys, lungs).

Image the excised organs to quantify the fluorescence signal in each tissue.[15]

Visualizations of Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key processes involving

DOPE-PEG-Fluor 647.
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In Vitro Cellular Imaging Workflow
Seed Cells on
Imaging Dish

Incubate with
Fluorescent Liposomes

Wash to Remove
Unbound Liposomes

Image with
Fluorescence Microscope
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In Vivo Imaging Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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